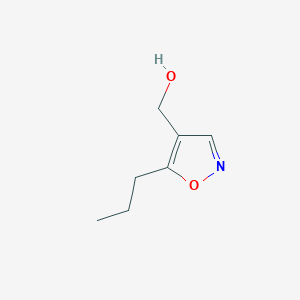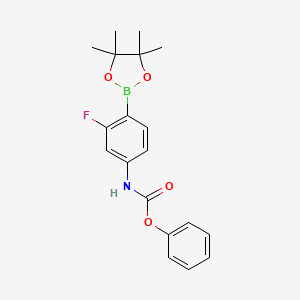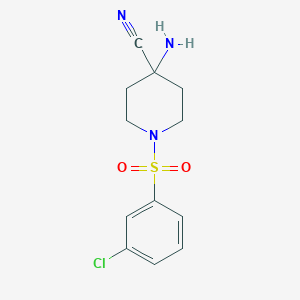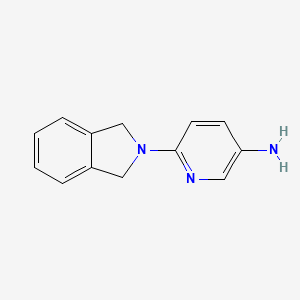
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
Descripción general
Descripción
6-(2,3-Dihydro-1H-isoindol-2-yl)pyridin-3-amine, also known as 2,3-dihydro-1H-isoindol-2-yl-6-aminopyridine (DIAP), is an organic compound with a wide range of applications in scientific research. It is a versatile building block for the synthesis of a variety of compounds, and has been used in a range of studies, from drug discovery to food science.
Aplicaciones Científicas De Investigación
Pharmacological Research
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine: has shown promise in pharmacological research due to its structural similarity to indole derivatives, which are prevalent in many biologically active compounds. This compound could serve as a convenient intermediate for synthesizing various disubstituted methanamines, which have potential as substances with useful pharmacological properties .
Antiviral Activity
Indole derivatives, including those similar to our compound of interest, have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine could be explored for its antiviral properties, potentially leading to the development of new antiviral medications.
Anticancer Applications
The structural framework of indole is found in many compounds with anticancer properties. Research indicates that indole derivatives can be effective in treating cancer cells, microbes, and various disorders in the human body . Therefore, 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine may be valuable in the synthesis of new anticancer agents.
Neurodegenerative Disease Research
This compound has been associated with the modulation of beta-secretase 1, an enzyme involved in the proteolytic processing of the amyloid precursor protein (APP) . Inhibition of this enzyme is a potential therapeutic strategy for Alzheimer’s disease, suggesting that our compound could be a candidate for developing treatments for neurodegenerative diseases.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory activities. The compound could be investigated for its COX-2 inhibitory activities, which are crucial in the development of anti-inflammatory drugs .
Biomedical Applications
The pyridine moiety present in 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is a common feature in many biologically active molecules. Pyrazolopyridines, which share a similar structure, have been extensively studied for their biomedical applications, including their potential use in treating various diseases .
Mecanismo De Acción
Isoindoles
are a type of heterocyclic compound that contain a five-membered ring with two nitrogen atoms . They are found in many biologically active compounds and drugs . Isoindoles can interact with various biological targets due to the presence of nitrogen atoms and the ability to form hydrogen bonds .
Pyridines
are six-membered heterocyclic compounds with one nitrogen atom . They are a part of many natural products and pharmaceuticals . Pyridines can act as ligands for metal ions, and can participate in various types of chemical reactions .
Propiedades
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASKOVKELMAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)
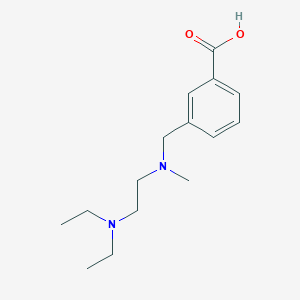

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
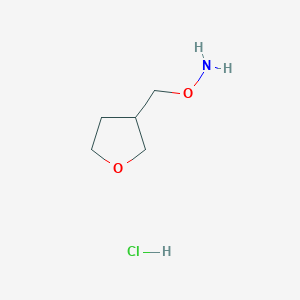
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
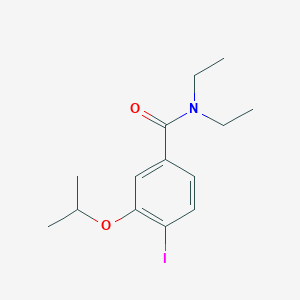
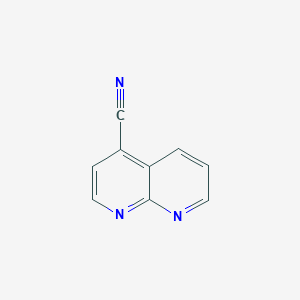
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
